molecular formula C32H28N2Na4O12 B1345589 o-Cresolphthalein complexone tetrasodium salt CAS No. 62698-54-8

o-Cresolphthalein complexone tetrasodium salt

Cat. No. B1345589
CAS RN: 62698-54-8
M. Wt: 724.5 g/mol
InChI Key: KSMPPVYJZJBIES-UHFFFAOYSA-J
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Description

O-Cresolphthalein complexone tetrasodium salt is the sodium salt of o-Cresolphthalein Complexone . It is an indicator used to identify calcium in solution, turning the solution a violet color . It is commonly used for the calorimetric determination of calcium in serum .


Molecular Structure Analysis

The IUPAC name for o-Cresolphthalein complexone tetrasodium salt is sodium 2,2’,2’‘,2’‘’- (5,5’- (3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis (2-hydroxy-3-methyl-5,1-phenylene))bis (methylene)bis (azanetriyl)tetraacetate . The molecular weight is 724.54 .


Physical And Chemical Properties Analysis

O-Cresolphthalein complexone tetrasodium salt is a maroon color crystal . It is insoluble in water but soluble in ethanol .

Scientific Research Applications

  • Calcium Indicator in Complexometric Titration

    • Field : Analytical Chemistry
    • Application : It’s used for the determination of calcium concentration in various samples.
    • Method : In complexometric titration, the salt forms complexes with calcium. The change in color indicates the end point of the titration.
    • Results : This method allows for accurate determination of calcium concentrations in various samples.
  • Estimation of Calcium in Serum

    • Field : Medical Biochemistry
    • Application : It’s used medically to determine calcium levels in the human body .
    • Method : The salt is used in a colorimetric method to estimate calcium in serum .
    • Results : This provides a quick and accurate method to determine calcium levels in the body .
  • Deriving Polyamides and Polyimides

    • Field : Polymer Chemistry
    • Application : The compound has been used to derive polyamides and polyimides .
    • Method : The specific methods of application or experimental procedures are not specified .
    • Results : The resulting polyamides and polyimides have practical applications due to their temperature resistance, electrical or insulating characteristics, and their mechanical strength .
  • Impact of Gadodiamide on Calcium Measurements

    • Field : Medical Research
    • Application : It’s used to predict the amount of time to wait before blood collection after a patient receives gadodiamide .
    • Method : The specific methods of application or experimental procedures are not specified .
    • Results : This helps in accurate calcium measurement even after administration of gadodiamide .

Safety And Hazards

When handling o-Cresolphthalein complexone tetrasodium salt, personal protective equipment/face protection should be worn . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Ingestion and inhalation should be avoided, as well as dust formation .

properties

IUPAC Name

tetrasodium;2-[[5-[1-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O12.4Na/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42;;;;/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMPPVYJZJBIES-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2Na4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2411-89-4 (Parent)
Record name Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-5-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, sodium salt (1:4)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30889800
Record name Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

724.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-5-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, tetrasodium salt

CAS RN

62698-54-8
Record name Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-5-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, sodium salt (1:4)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhang, M Liu, TH Tao - 2021 IEEE 34th International …, 2021 - ieeexplore.ieee.org
… solution; Aladdin, China), cellular damage (a mixture of tetramethylbenzidine, cumyl hydroperoxide and buffer solution) and calcium ion (o-Cresolphthalein complexone tetrasodium salt …
Number of citations: 0 ieeexplore.ieee.org

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